molecular formula C8H5BrN2O2 B7983298 7-bromo-3-(hydroxyamino)indol-2-one

7-bromo-3-(hydroxyamino)indol-2-one

Cat. No.: B7983298
M. Wt: 241.04 g/mol
InChI Key: ZHMHKINJNQGDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-bromo-3-(hydroxyamino)indol-2-one is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Chemical Reactions Analysis

7-bromo-3-(hydroxyamino)indol-2-one undergoes various chemical reactions, including:

Scientific Research Applications

7-bromo-3-(hydroxyamino)indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-3-(hydroxyamino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to and modulate the activity of enzymes and receptors involved in various cellular processes. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 7-bromo-3-(hydroxyamino)indol-2-one include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with significant biological activity.

    5-fluoro-3-phenylindole: Known for its antiviral properties.

    Indole-3-carbinol: Studied for its anticancer effects.

Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-3-(hydroxyamino)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,13H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMHKINJNQGDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C(=C1)Br)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=C2C(=C1)Br)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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